5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a specialized organic compound noted for its unique structural features and functional applications in organic synthesis. This compound is classified as a boronic acid derivative, which plays a crucial role in various chemical reactions, particularly in the formation of carbon-carbon bonds.
The compound is cataloged under the Chemical Abstracts Service number 1905413-47-9 and has a molecular formula of with a molecular weight of 266.12 g/mol. It is recognized for its purity level of approximately 97% and is utilized primarily in organic chemistry for synthesizing complex molecules and intermediates.
The synthesis of 5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves several key steps:
Industrial synthesis may utilize automated systems to enhance efficiency and scalability, ensuring consistent quality in larger quantities.
The molecular structure of 5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol features:
The compound's structure can be represented using its SMILES notation: FC1=CC(B(OC(C)2C)OC2(C)C)=C(CC)C=C1O.
5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol participates in several significant chemical reactions:
The reactions typically utilize:
The mechanism by which 5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol operates primarily revolves around its role as a boronic ester in cross-coupling reactions:
This mechanism highlights its utility in forming carbon-carbon bonds essential for synthesizing complex organic molecules.
The physical properties of 5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol include:
Key chemical properties include:
5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol finds extensive applications across various fields:
This compound's versatility makes it invaluable for researchers aiming to explore new synthetic pathways or develop innovative materials.
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2